REACTION_CXSMILES
|
[C:1]1([C:7](=[O:13])[CH2:8][CH2:9][C:10](=[O:12])[CH3:11])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CO>C(Cl)Cl>[OH:12][CH:10]([CH3:11])[CH2:9][CH2:8][C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:13]
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)C(CCC(C)=O)=O
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Name
|
|
Quantity
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10 mL
|
Type
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reactant
|
Smiles
|
CO
|
Name
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[RuI(p-cymene)((R)-T-BINAP)]I3
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Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
A 100-ml stainless steel autoclave purged with nitrogen in advance
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Type
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CUSTOM
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Details
|
reaction at a reaction temperature of 50° C. for 40 hours under a hydrogen pressure of 50 kg/cm2
|
Duration
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40 h
|
Type
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DISTILLATION
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Details
|
After distilling off the solvent
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Type
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CUSTOM
|
Details
|
the residue was purified by column chromatography on a silica gel using a developing solvent of hexane/ethyl acetate (5/1)
|
Name
|
|
Type
|
product
|
Smiles
|
OC(CCC(=O)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |